(S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol

Asymmetric Synthesis Chiral Resolution Enantioselective Bioreduction

(S)-(-)-3-(N-Methylamino)-1-(2-thienyl)-1-propanol (CAS 116539-55-0) is a chiral amino alcohol characterized by a thiophene ring and a defined (S)-stereocenter. This compound serves as a critical penultimate intermediate in the commercial synthesis of the antidepressant duloxetine hydrochloride.

Molecular Formula C8H13NOS
Molecular Weight 171.26 g/mol
CAS No. 116539-55-0
Cat. No. B120206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol
CAS116539-55-0
Synonyms(S)-α-[2-(Methylamino)ethyl]-2-thiophenemethanol;  (1S)-(-)-3-(Methylamino)-1-(thien-2-yl)propan-1-ol;  (S)-(-)-3-(N-Methylamino)-1-(2-thienyl)-1-propanol;  (S)-3-Methylamino-1-(2-thienyl)-1-propanol;  N-Methyl-(S)-(-)-3-Hydroxy-3-(2-thiophen)propylamine
Molecular FormulaC8H13NOS
Molecular Weight171.26 g/mol
Structural Identifiers
SMILESCNCCC(C1=CC=CS1)O
InChIInChI=1S/C8H13NOS/c1-9-5-4-7(10)8-3-2-6-11-8/h2-3,6-7,9-10H,4-5H2,1H3/t7-/m0/s1
InChIKeyYEJVVFOJMOHFRL-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

(S)-(-)-3-(N-Methylamino)-1-(2-thienyl)-1-propanol (CAS 116539-55-0): A Chiral Key Intermediate for Duloxetine Synthesis


(S)-(-)-3-(N-Methylamino)-1-(2-thienyl)-1-propanol (CAS 116539-55-0) is a chiral amino alcohol characterized by a thiophene ring and a defined (S)-stereocenter [1]. This compound serves as a critical penultimate intermediate in the commercial synthesis of the antidepressant duloxetine hydrochloride . Its primary utility lies in the final step of duloxetine manufacturing, where it undergoes a nucleophilic aromatic substitution with 1-fluoronaphthalene to form the active pharmaceutical ingredient (API) .

The Stereochemical Imperative: Why the (R)-Enantiomer or Racemate Cannot Substitute for (S)-116539-55-0 in Pharmaceutical Synthesis


Simple substitution of (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol with its (R)-enantiomer (CAS 116539-57-2) or racemic mixture (CAS 763085-17-8) is not scientifically viable in the context of duloxetine API production. Duloxetine is marketed exclusively as the (S)-(+)-enantiomer, which possesses the desired pharmacological activity [1]. The synthesis of the active pharmaceutical ingredient (API) requires the (S)-configured intermediate to ensure the final drug product is the correct eutomer. Use of the (R)-enantiomer would lead to the formation of the inactive or potentially distinct distomer of duloxetine, failing to meet regulatory and therapeutic requirements [2]. Furthermore, industrial processes are optimized for the specific solubility, crystallization behavior, and reaction kinetics of the pure (S)-enantiomer; substituting with a racemate would introduce inefficiencies, reduce overall yield, and complicate downstream purification [3].

Quantitative Differentiation: Head-to-Head Data for (S)-116539-55-0 Against Key Comparators


Enantiomeric Excess (ee) and Optical Purity: Defining the Benchmark for Chiral Fidelity

The core differentiator of the target (S)-enantiomer is its high enantiomeric purity. Industrial syntheses achieve an enantiomeric excess (ee) of ≥99.9%, essential for ensuring the final duloxetine API meets pharmacopoeial standards for chiral purity [1]. In contrast, a typical racemic mixture exhibits an ee of 0%, and the (R)-enantiomer is produced with high, but opposite, optical purity [2]. This high enantiopurity is critical for meeting the specifications of the active pharmaceutical ingredient (API) [3].

Asymmetric Synthesis Chiral Resolution Enantioselective Bioreduction

Synthesis Yield and Process Efficiency: The Case for a Dedicated (S)-Selective Route

Process efficiency is a key differentiator. The optimized resolution-racemization-recycle (RRR) synthesis of the target (S)-enantiomer achieves a 75% yield for the final isolation step [1]. This is significantly more efficient than attempting to use a racemic intermediate, which would necessitate a later-stage, low-yield chiral resolution, or an asymmetric synthesis starting from the (R)-enantiomer, which would lead to the inactive distomer [2]. The RRR strategy leverages the differential crystallization of diastereomeric salts (e.g., with (S)-mandelic acid) to isolate the desired (S)-enantiomer with high efficiency [3].

Organic Process Research Route Scouting Industrial Synthesis

Regulatory-Compliant Purity Profile: Exceeding Pharmacopoeial Monograph Standards

The target compound is not just a synthetic intermediate; it is a regulated impurity, specifically designated as Duloxetine EP Impurity B. As a certified reference standard, it is supplied with a comprehensive Certificate of Analysis (CoA) that includes quantitative data from HPLC, GC, and NMR, ensuring traceability and suitability for analytical method validation . This level of characterization is not a default for all chiral amino alcohols; it is a requirement for this specific compound due to its regulatory significance [1]. Generic alternatives may only be provided with a basic purity percentage by HPLC .

Analytical Method Development Quality Control Reference Standards

Procurement-Guiding Applications for (S)-(-)-3-(N-Methylamino)-1-(2-thienyl)-1-propanol


Generic Duloxetine ANDA Filings: Analytical Method Development and Validation (AMV)

In the development and validation of analytical methods for a generic duloxetine Abbreviated New Drug Application (ANDA), this compound is indispensable as a certified reference standard (Duloxetine EP Impurity B). It is used to establish system suitability, determine relative response factors (RRF), and quantify the presence of this specific stereoisomeric impurity in the final API, ensuring compliance with ICH Q3A guidelines [1].

Commercial-Scale Synthesis of Duloxetine Hydrochloride API

This intermediate is the preferred starting material for the final step in the commercial manufacture of duloxetine hydrochloride. Its high enantiopurity (≥99.9% ee) and consistent quality profile ensure a robust and predictable final reaction, minimizing the formation of unwanted stereoisomers and simplifying downstream purification [2]. The optimized synthesis achieves a 75% isolated yield for this penultimate intermediate, highlighting its scalability [3].

Quality Control Release Testing of Duloxetine Drug Substance and Drug Product

QC laboratories utilize this compound as a primary reference standard for the routine release testing of duloxetine batches. The availability of a full CoA with validated HPLC, GC, and NMR data allows for precise identification and quantification of this specific impurity, a requirement for both batch release and ongoing stability studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.